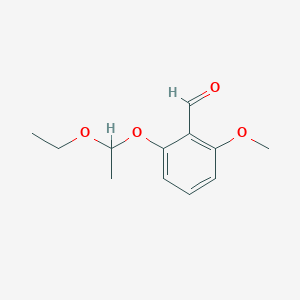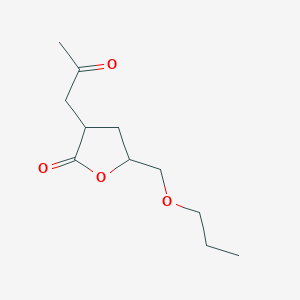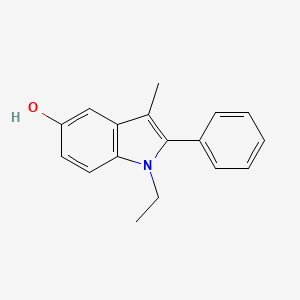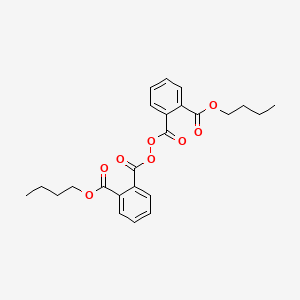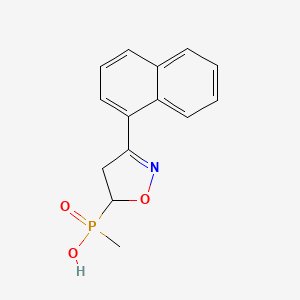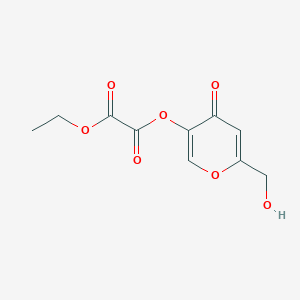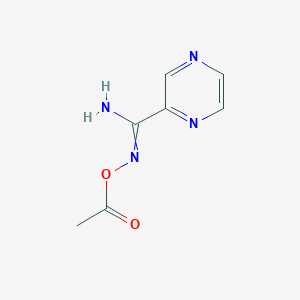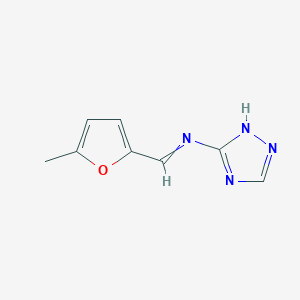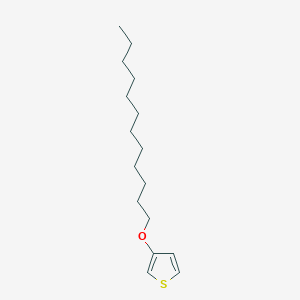
3-(Dodecyloxy)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dodecyloxy)thiophene is an organic compound belonging to the thiophene family, characterized by a five-membered ring containing one sulfur atom and four carbon atoms. The compound is distinguished by the presence of a dodecyloxy group attached to the third carbon of the thiophene ring. This structural modification imparts unique properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dodecyloxy)thiophene typically involves the alkylation of 3-hydroxythiophene with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and advanced purification techniques such as column chromatography are often employed to achieve high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-(Dodecyloxy)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to thiol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are conducted in anhydrous ether under inert atmosphere.
Substitution: Bromine, nitric acid; reactions are performed in the presence of a catalyst or under acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Brominated or nitrated thiophene derivatives.
Scientific Research Applications
3-(Dodecyloxy)thiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Dodecyloxy)thiophene involves its interaction with molecular targets and pathways. The compound’s thiophene ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- 3-(Hexyloxy)thiophene
- 3-(Octyloxy)thiophene
- 3-(Decyloxy)thiophene
Comparison: 3-(Dodecyloxy)thiophene is unique due to its longer alkyl chain, which imparts greater hydrophobicity and influences its solubility, melting point, and interaction with other molecules. Compared to its shorter-chain analogs, this compound exhibits enhanced stability and performance in electronic applications .
Properties
CAS No. |
120621-18-3 |
|---|---|
Molecular Formula |
C16H28OS |
Molecular Weight |
268.5 g/mol |
IUPAC Name |
3-dodecoxythiophene |
InChI |
InChI=1S/C16H28OS/c1-2-3-4-5-6-7-8-9-10-11-13-17-16-12-14-18-15-16/h12,14-15H,2-11,13H2,1H3 |
InChI Key |
HQKVUWMATDWFJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CSC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


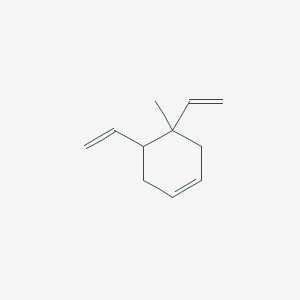
![Methyl 6-ethenyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14294287.png)
![Ethyl 2-[hydroxy(phenyl)methylidene]-3-oxobutanoate](/img/structure/B14294290.png)
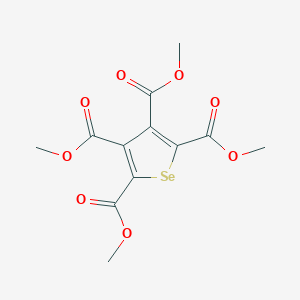
![Methanesulfonamide, N-[4-(1,1-dimethylethyl)phenyl]-1,1,1-trifluoro-](/img/structure/B14294297.png)
